(E)-4-(4-Biphenylyl)-3-buten-2-on [German]
Description
Properties
CAS No. |
32979-83-2 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(E)-4-(4-phenylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-12H,1H3/b8-7+ |
InChI Key |
WOYQFGGEPKZWQM-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-phenylphenyl)but-3-en-2-one can be synthesized through the aldol condensation of benzaldehyde and acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the condensation, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 4-(4-phenylphenyl)but-3-en-2-one follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-(4-phenylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-phenylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a substrate for enzyme studies, particularly glutathione transferase.
Medicine: Research is ongoing into its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(4-phenylphenyl)but-3-en-2-one involves its interaction with various molecular targets. For instance, it acts as a substrate for glutathione transferase, an enzyme involved in detoxification processes. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzylideneacetone: Similar in structure but with different substituents.
4-Phenyl-2-butanone: Another related compound with a different functional group arrangement.
Uniqueness
4-(4-phenylphenyl)but-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
